molecular formula C14H12N2O2 B1668679 CB-7921220

CB-7921220

Cat. No.: B1668679
M. Wt: 240.26 g/mol
InChI Key: QASPDWZDKLUOPO-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB-7921220 is a chemical compound known for its role as an inhibitor of adenylate cyclase, an enzyme involved in the conversion of adenosine triphosphate to cyclic adenosine monophosphate.

Scientific Research Applications

CB-7921220 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of adenylate cyclase and its effects on cellular signaling pathways.

    Biology: Employed in research to understand the role of cyclic adenosine monophosphate in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where adenylate cyclase activity is dysregulated.

    Industry: Utilized in the development of new drugs and chemical products

Safety and Hazards

The safety data sheet for 6-(4-Aminostyryl)picolinic acid indicates that it should be kept in a dark place, in an inert atmosphere, and stored in a freezer under -20°C . The hazard statements include H302-H315-H319-H335 .

Future Directions

While the future directions for 6-(4-Aminostyryl)picolinic acid are not explicitly mentioned in the available literature, research on picolinic acid and its derivatives continues to be of interest due to their potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of CB-7921220 is adenylate cyclase (AC) . Adenylate cyclase is an enzyme involved in catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate. It plays a crucial role in many biological processes, including signal transduction in many biological processes.

Mode of Action

This compound acts as an inhibitor of adenylate cyclase . It shows a degree of isoform selectivity for adenylate cyclase 1 (AC1), but it cannot distinguish between AC1 and AC6 . The compound has a more consistent predicted binding position in the two virtual docking screens, and has a binding conformation similar to ATP and P-site inhibitors, which may explain its lack of selectivity between AC1 and AC6 .

Pharmacokinetics

The compound is soluble in dmso , which suggests it could be administered in vivo using this solvent

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other interacting molecules can affect the activity and stability of the compound. Moreover, the compound’s solubility in DMSO suggests that the choice of solvent can also significantly impact its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB-7921220 involves several steps, starting with the preparation of the core structure, which is a picolinic acid derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

CB-7921220 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

CB-7921220 is unique in its selectivity for adenylate cyclase isoforms AC1 and AC6. Similar compounds include:

This compound stands out due to its consistent binding position and conformation similar to adenosine triphosphate and P-site inhibitors, which may explain its lack of selectivity between AC1 and AC6 .

Properties

IUPAC Name

6-[(E)-2-(4-aminophenyl)ethenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-7-4-10(5-8-11)6-9-12-2-1-3-13(16-12)14(17)18/h1-9H,15H2,(H,17,18)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPDWZDKLUOPO-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)O)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.